4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
This compound (CAS: 2034156-69-7) is a benzo[d]thiazole derivative with a unique substitution pattern:
- Molecular Formula: C19H24N2O6S2
- Molecular Weight: 440.54 g/mol .
- Structure: Features 4,7-dimethoxy groups on the benzothiazole ring and a 2-methoxyethyl substituent at the 3-position. The imine group at the 2-position is paired with a 4-methylbenzenesulfonate (tosylate) counterion, enhancing solubility and stability .
- Applications: Primarily used in research settings (e.g., organic synthesis, photochemical studies) due to its sulfonate group and methoxy-rich structure .
Properties
IUPAC Name |
4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.C7H8O3S/c1-15-7-6-14-10-8(16-2)4-5-9(17-3)11(10)18-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,13H,6-7H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKMNAGTTFQVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC(=C2SC1=N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7-Dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS No. 2034156-69-7) is a synthetic compound that belongs to the benzo[d]thiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The unique structural features, such as the presence of methoxy and sulfonate groups, contribute to its biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O6S2, with a molecular weight of approximately 440.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O6S2 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 2034156-69-7 |
Biological Activity Overview
Recent studies have suggested that compounds similar to 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine exhibit a range of biological activities:
- Antimicrobial Activity : The benzo[d]thiazole core is known for its antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, leading to reduced activity in targeted cells.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the benzo[d]thiazole family:
- Antimicrobial Studies
- Anticancer Studies
Comparative Analysis with Similar Compounds
To better understand the potential of 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Methylbenzo[d]thiazole | Methyl group on thiazole | Antimicrobial |
| 2-Aminobenzothiazole | Amine group substitution | Anticancer |
| 7-Methoxybenzo[d]thiazole | Methoxy group on thiazole | Antiviral |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine have shown promising anticancer properties. For instance:
- Mechanism of Action : The compound may interact with specific biological targets that modulate cellular pathways involved in cancer progression. This could involve inhibition of enzymes or receptors critical to tumor growth.
- Case Studies :
- A study on N-benzyl amides derived from salinomycin demonstrated that specific substitutions can enhance anticancer potency against drug-resistant cell lines .
- Research into salinomycin derivatives has revealed significant activity against various cancer types, indicating potential parallels for this compound .
Antimicrobial Properties
The benzo[d]thiazole ring is often associated with antimicrobial activity against various pathogens. Preliminary studies suggest that:
- Efficacy Against Pathogens : Compounds similar to this one have exhibited effectiveness against Gram-positive bacteria and fungi. This suggests that 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine may also possess significant antimicrobial properties .
- Case Studies :
Pharmacological Insights
The pharmacological profile of this compound is still under investigation, but it is believed to exhibit a range of biological activities due to its structural characteristics:
- Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators for muscarinic receptors, which could indicate potential applications in neuropharmacology .
- Computational Predictions : Quantitative structure–activity relationship (QSAR) modeling has been utilized to predict the biological activity of compounds within this structural family, correlating structural features with therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key attributes of the target compound with analogs from literature and commercial sources:
Key Observations:
- Substituent Impact : The target compound’s dimethoxy groups increase electron density and lipophilicity compared to methyl or oxadiazole-containing analogs (e.g., 4d) .
- Counterion Role : The tosylate counterion improves aqueous solubility relative to neutral compounds (e.g., 4d) and methanesulfonate derivatives .
- Molecular Weight : Higher MW (440.54) compared to simpler analogs (e.g., 304.40 in ) due to extended methoxy and ethyl substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
